
4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C20H21N5O4S . It has a molecular weight of 427.5 g/mol . The compound has a variety of synonyms, including 862809-68-5, 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and MLS000680370 .
Molecular Structure Analysis
The compound has a complex structure that includes a 2-methylpiperidin-1-yl group, a sulfonyl group, a benzamide group, and a 5-pyridin-2-yl-1,3,4-oxadiazol-2-yl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and eight hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 127 Ų . The compound has a heavy atom count of 30 .Applications De Recherche Scientifique
Antibacterial and Anticancer Applications
Antibacterial Evaluation
A study by Aziz‐ur‐Rehman et al. (2017) introduced derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds were synthesized and evaluated for their antibacterial properties, showing valuable results. The research indicates the potential of such compounds in developing new antibacterial agents, suggesting a similar possibility for the compound due to its structural analogies (Aziz‐ur‐Rehman et al., 2017).
Anticancer Agents
The anticancer potential of 1,3,4-oxadiazolyl tetrahydropyridines was highlighted in research by K. Redda and Madhavi Gangapuram (2007). Their work on substituted 1,3,4-oxadiazoles as anticancer agents underscores the importance of the tetrahydropyridine (THP) derivatives, revealing that the pharmacological activities depend significantly on the nature of the substituents on the THP ring system. This study suggests that the integration of a THP moiety might enhance the biological activity of 1,3,4-oxadiazole derivatives, presenting a relevant avenue for the compound (K. Redda & Madhavi Gangapuram, 2007).
Drug Discovery and Molecular Docking
Molecular Docking and Biological Evaluation
A study by A. Fathima et al. (2021) on novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives showcased their antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies revealed that some compounds displayed excellent docking scores, indicating potential as antitubercular agents. This demonstrates the value of molecular docking in identifying promising therapeutic candidates and suggests the utility of such approaches in evaluating the compound (A. Fathima et al., 2021).
Antioxidant Activity
Antioxidant Evaluation
Research by S. Bondock, Shymaa Adel, and H. Etman (2016) on new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles investigated their antioxidant activity. This study underscores the potential of 1,3,4-oxadiazole derivatives in serving as effective antioxidants, suggesting a potential research direction for the compound (S. Bondock et al., 2016).
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further investigation into its potential anti-tubercular activity, as suggested by studies on similar compounds . Additionally, more research could be done to determine its physical and chemical properties, safety and hazards, and potential uses.
Propriétés
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-14-6-3-5-13-25(14)30(27,28)16-10-8-15(9-11-16)18(26)22-20-24-23-19(29-20)17-7-2-4-12-21-17/h2,4,7-12,14H,3,5-6,13H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKXDLFKQTXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)
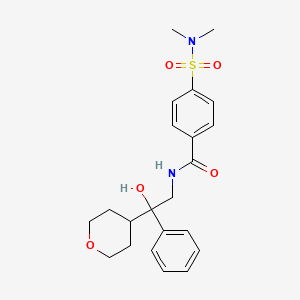
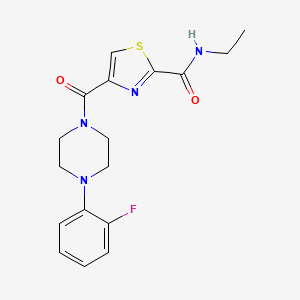
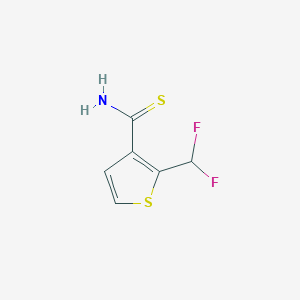
![N-[(3-Methylphenyl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2614600.png)
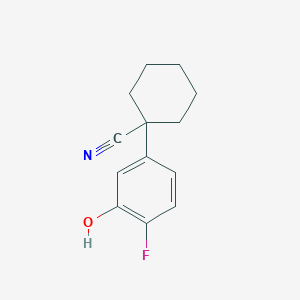
![3-Methylbenzo[g][1,3]benzothiazol-2-imine](/img/structure/B2614602.png)
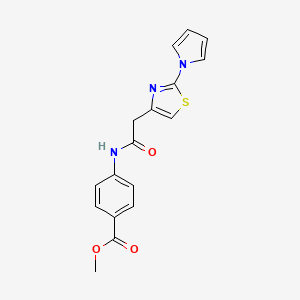

![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)
![Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate](/img/structure/B2614608.png)
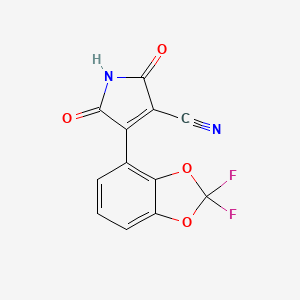
![2-(3,4-dimethoxyphenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2614611.png)
![3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2614612.png)
